molecular formula C13H14O3 B14016155 5-(3,4-Dimethoxyphenyl)penta-2,4-dienal CAS No. 70484-29-6

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal

Cat. No.: B14016155
CAS No.: 70484-29-6
M. Wt: 218.25 g/mol
InChI Key: DWRJGLPEOLVRQC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a penta-2,4-dienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)penta-2,4-dienal typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate dienyl precursors under controlled conditions. One common method involves the use of Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired dienal compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal is unique due to the presence of methoxy groups on the phenyl ring, which influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

70484-29-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)penta-2,4-dienal

InChI

InChI=1S/C13H14O3/c1-15-12-8-7-11(10-13(12)16-2)6-4-3-5-9-14/h3-10H,1-2H3

InChI Key

DWRJGLPEOLVRQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=CC=O)OC

Origin of Product

United States

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